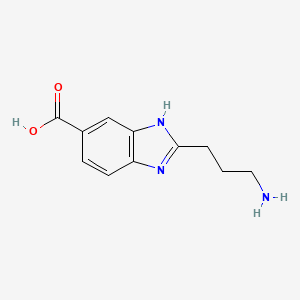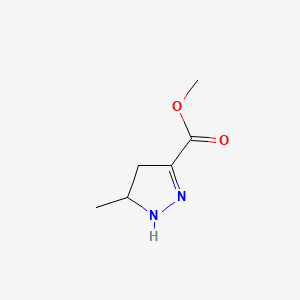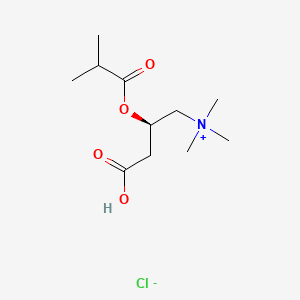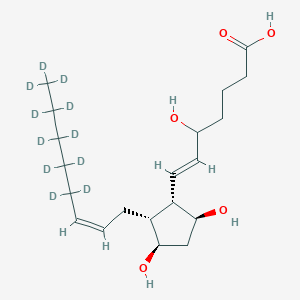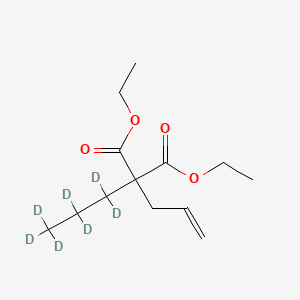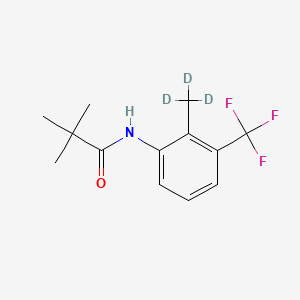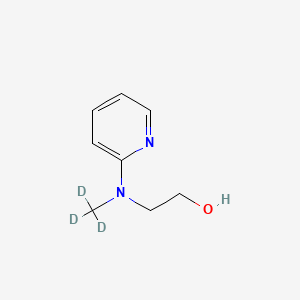
2-((Methyl-d3)-2-pyridinylamino)ethanol
Overview
Description
2-((Methyl-d3)-2-pyridinylamino)ethanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to inhibit the production of oxygen radicals during methane production . The molecular formula of this compound is C3H6D3NO, and it has a molecular weight of 78.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyl-d3)-2-pyridinylamino)ethanol typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form deuterated nitromethane. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form salts of methyl-d3-amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but utilizes larger reactors and more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-((Methyl-d3)-2-pyridinylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-((Methyl-d3)-2-pyridinylamino)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving the inhibition of oxygen radical production.
Medicine: Investigated for its potential therapeutic effects due to its ability to inhibit oxygen radicals.
Industry: Used in the production of various chemicals and as a research tool in industrial applications.
Mechanism of Action
The mechanism by which 2-((Methyl-d3)-2-pyridinylamino)ethanol exerts its effects involves the inhibition of oxygen radical production. This is achieved through its interaction with molecular targets involved in the production of these radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((Methyl-d3)-2-pyridinylamino)ethanol include:
Methyl-d3-amine: Shares the deuterated methyl group but lacks the pyridinylamino group.
2-pyridinylaminoethanol: Similar structure but without deuterium.
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which provides unique properties such as increased stability and reduced reactivity in certain conditions .
Properties
IUPAC Name |
2-[pyridin-2-yl(trideuteriomethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGKOPUDDQZERY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
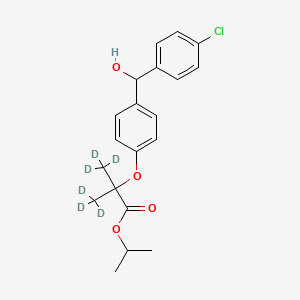
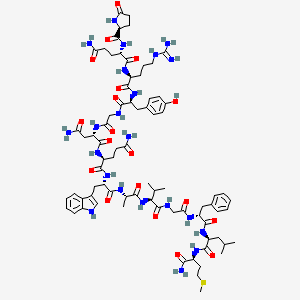

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
